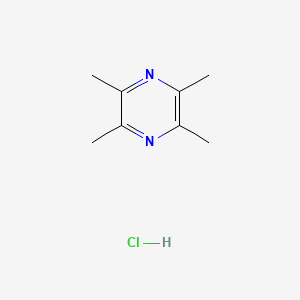

Ligustrazine hydrochloride

Übersicht

Beschreibung

Ligustrazine Hydrochloride, also known as Tetramethylpyrazine, is a chemical compound that has been found to inhibit platelet aggregation and prevent thrombosis . It can resist vascular damage caused by serotonin and bradykinin, increase capillary resistance, reduce capillary permeability, and prevent edema caused by increased vascular permeability .

Synthesis Analysis

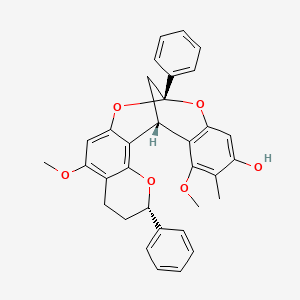

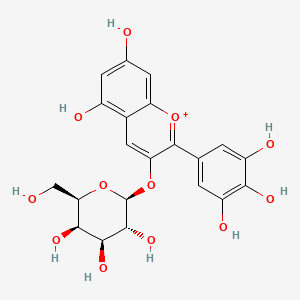

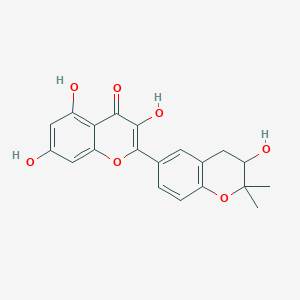

Ligustrazine, a natural pyrazine alkaloid extracted from the roots of Ligusticum Chuanxiong Hort, has potential as an antitumor agent . A series of ligustrazine–heterocycle derivatives were designed, synthesized, and investigated via antitumor screening assays, molecular docking analysis, and prediction of drug-like properties . The structures were confirmed by 1H-NMR, 13C-NMR, and high-resolution mass spectroscopy spectral (HR-MS) data .Molecular Structure Analysis

The molecular formula of Ligustrazine is C8H12N2 . It appears as colorless needle crystals . It is soluble in hot water, petroleum ether, chloroform, dilute hydrochloric acid, slightly soluble in ether, and insoluble in cold water .Chemical Reactions Analysis

The electrochemistry of Ligustrazine hydrochloride and its determination have been investigated . The detection limit is estimated to be 8.0×10−8 M, with three linear ranges from 1.0×10−6 to 1.0×10−4 M, 1.0×10−4 to 5.0×10−4 M, and 6.5×10−4 to 1.6×10−3 M .Physical And Chemical Properties Analysis

Ligustrazine is a colorless needle crystal . It is soluble in hot water, petroleum ether, chloroform, dilute hydrochloric acid, slightly soluble in ether, and insoluble in cold water . Its melting point is 77–80 °C, boiling point is 190 °C, and flash point is 128–130 °C/200 mm .Wissenschaftliche Forschungsanwendungen

- Ligustrazine promotes blood flow, enhances circulation of Qi (vital energy), and helps remove blood stasis. It has been widely used to treat ischemic cardiovascular and cerebrovascular diseases, including atherosclerosis, hypertension, and stroke .

- The main clinical formulation is ligustrazine hydrochloride injection , which has been used to prevent restenosis after coronary stent implantation and to treat acute coronary syndrome and ischemic stroke .

- Ligustrazine hydrochloride exhibits strong antioxidant properties. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress .

- Studies suggest that ligustrazine can improve neurological function and attenuate cerebral ischemia-reperfusion injury in acute cerebral infarction (ACI) patients .

- Ligustrazine helps manage occlusive vascular diseases, cerebral thrombosis, and vasculitis. It increases coronary blood flow and systemic circulation, relieving stasis .

- Ligustrazine has been explored for its role in treating various obstetrical and gynecological diseases. Further research is needed, but its potential benefits are promising .

Cardiovascular Health and Blood Flow Enhancement

Antioxidant Activity

Neuroprotection and Stroke Recovery

Vasculitis and Vasodilation

Treatment of Obstetrical and Gynecological Conditions

Other Clinical Applications

Wirkmechanismus

Target of Action

Ligustrazine hydrochloride, also known as tetramethylpyrazine, is a compound extracted from the traditional Chinese herb Ligusticum chuanxiong Hort . It primarily targets inflammatory cells and regulates their activity . It also interacts with the JAK/STAT signaling pathway and matrix metalloproteinase-9 (MMP-9) expression .

Mode of Action

Ligustrazine hydrochloride interacts with its targets by regulating the activity of inflammatory cells and the expression of related cytokines . It inhibits the activation of the JAK/STAT signaling pathway and MMP-9 expression, which are crucial in reducing blood-brain barrier (BBB) permeability .

Biochemical Pathways

Ligustrazine hydrochloride affects several biochemical pathways. It has been shown to reduce inflammation and oxidative stress, inhibit apoptosis, and repair BBB permeability . Specifically, it can significantly improve various inflammatory factors such as TNF-α, IL-1β, and IL-6 . It also positively affects oxidative stress-related indicators including SOD, NOS, MDA, and NO .

Pharmacokinetics

The pharmacokinetic profile of ligustrazine hydrochloride shows that it is readily distributed in highly perfused organs and almost eliminated from organs after 90 minutes of injection . The pharmacokinetics of ligustrazine in rats were linear after both single- and multiple-dose intravenous administration, with a half-life of approximately 35 minutes .

Result of Action

The action of ligustrazine hydrochloride results in significant improvements in various health conditions. For instance, it has been shown to have a protective effect in animal models of cerebral ischemic injury . In clinical trials, ligustrazine injection combined with Western medicine could achieve a better effect in the treatment of acute cerebral infarction than using Western medicine alone .

Safety and Hazards

When handling Ligustrazine hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also important to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

2,3,5,6-tetramethylpyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-5-6(2)10-8(4)7(3)9-5;/h1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKFOGXUTRDQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1124-11-4 (Parent) | |

| Record name | Pyrazine, tetramethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076494514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20997867 | |

| Record name | Tetramethylpyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ligustrazine hydrochloride | |

CAS RN |

76494-51-4, 126400-81-5 | |

| Record name | Ligustrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76494-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, tetramethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076494514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ligustrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126400815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylpyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIGUSTRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YYD00RL0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

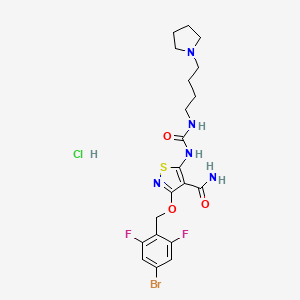

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B1649323.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649326.png)

![N~2~-[(Benzyloxy)carbonyl]-L-alpha-asparagine](/img/structure/B1649332.png)

![6-N-[2-[[4-(2,4-dichlorophenyl)-5-imidazol-1-ylpyrimidin-2-yl]amino]ethyl]-3-nitropyridine-2,6-diamine](/img/structure/B1649336.png)